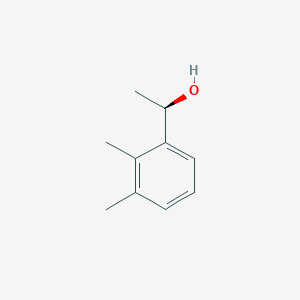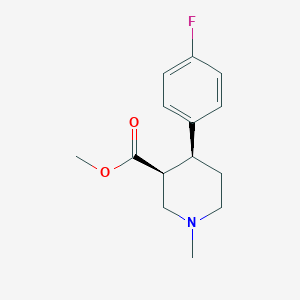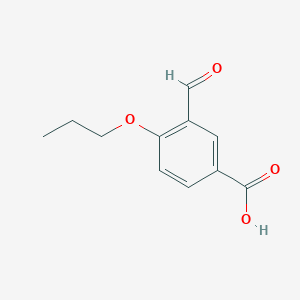![molecular formula C15H17N3O3S B13584673 N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide CAS No. 847733-06-6](/img/structure/B13584673.png)
N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide: is a sulfonamide derivative known for its diverse applications in chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. The presence of the methylanilino group enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide typically involves the reaction of 3-methylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction is usually carried out under mild conditions, with the use of organic solvents like ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition. It has been used to investigate the inhibition of proteases and other enzymes, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound has been explored for its potential as an antibacterial and antiproliferative agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide involves the inhibition of specific enzymes, such as proteases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to its antibacterial and antiproliferative effects .
Comparison with Similar Compounds
N-[4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide: This compound shares a similar sulfonamide structure but with a different substituent on the phenyl ring.
N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide: Another sulfonamide derivative with a bromine substituent, exhibiting different chemical and biological properties.
Uniqueness: N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide is unique due to the presence of the methylanilino group, which enhances its reactivity and biological activity. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its diverse applications .
Properties
CAS No. |
847733-06-6 |
|---|---|
Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-11-4-3-5-14(10-11)17-18-22(20,21)15-8-6-13(7-9-15)16-12(2)19/h3-10,17-18H,1-2H3,(H,16,19) |
InChI Key |
CDCXMGYOUSISGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)
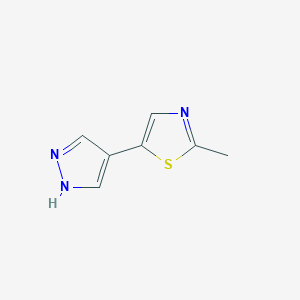


![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
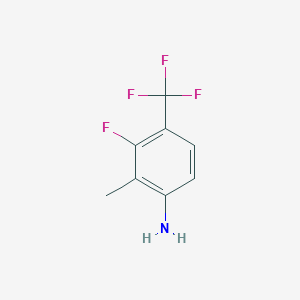
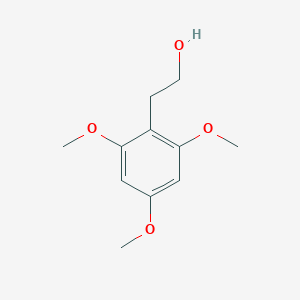
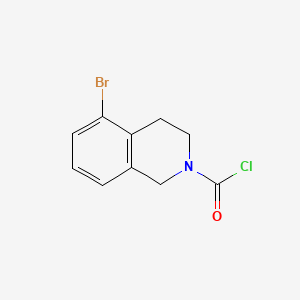
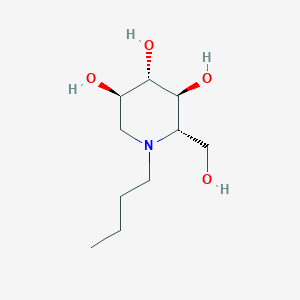

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
